tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

Description

Structure and Key Features

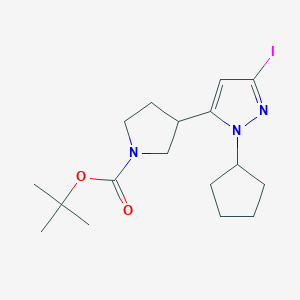

The compound tert-butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based molecule with two distinct functional groups:

- A tert-butyl carbamate (Boc) group at the pyrrolidine’s 1-position, commonly used as a protecting group for amines in organic synthesis.

- A 1-cyclopentyl-3-iodo-1H-pyrazole substituent at the pyrrolidine’s 3-position. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The iodine atom at position 3 and the cyclopentyl group at position 1 contribute to steric bulk and electronic modulation.

The Boc group is typically cleaved under acidic conditions to reveal a secondary amine, making this compound a plausible intermediate in drug discovery .

Properties

Molecular Formula |

C17H26IN3O2 |

|---|---|

Molecular Weight |

431.3 g/mol |

IUPAC Name |

tert-butyl 3-(2-cyclopentyl-5-iodopyrazol-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26IN3O2/c1-17(2,3)23-16(22)20-9-8-12(11-20)14-10-15(18)19-21(14)13-6-4-5-7-13/h10,12-13H,4-9,11H2,1-3H3 |

InChI Key |

YCKNQDPWWPQHBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2C3CCCC3)I |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrrolidine Core with Boc Protection

The pyrrolidine moiety is typically introduced as a tert-butyl pyrrolidine-1-carboxylate (Boc-protected pyrrolidine), which provides stability and selectivity in subsequent reactions.

- Starting Material: (R)- or racemic 3-hydroxypyrrolidine-1-carboxylate tert-butyl ester

- Conversion to Leaving Group: The hydroxyl group at the 3-position is converted to a good leaving group such as a mesylate or iodide.

- Typical Reaction:

Reaction Conditions Summary:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxyl to mesylate | MsCl, Et3N, CH2Cl2, 0 °C to RT, 16 h | ~60 | Purified by silica gel column |

| Mesylate to iodide | NaI, acetone, reflux | Variable | SN2 substitution |

Synthesis of the Pyrazole Intermediate

The pyrazole ring substituted with iodine at the 3-position and cyclopentyl at N1 is prepared via:

- Cyclopentylation of Pyrazole: N1-cyclopentyl substitution is achieved by alkylation of pyrazole with cyclopentyl halides under basic conditions.

- Iodination: Electrophilic iodination at the 3-position of the pyrazole ring using iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) under controlled conditions.

This step is critical to introduce the iodine atom selectively at the 3-position without affecting other sites.

Coupling of Pyrrolidine and Pyrazole Units

The key step involves coupling the iodopyrazole moiety with the Boc-protected pyrrolidine intermediate.

- Method:

- Nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki coupling if boronate esters are involved) can be employed.

- For example, the iodopyrazole can be coupled with a pyrrolidine derivative bearing a suitable nucleophile or organometallic group.

- Catalysts and Conditions:

Final Purification and Characterization

- The crude product is purified by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane gradients.

- Characterization includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Scheme Summary

Research Findings and Notes

- The Boc protection on the pyrrolidine nitrogen is essential to prevent side reactions during coupling and iodination steps.

- The iodination step requires careful control to avoid polyiodination or degradation of the pyrazole ring.

- Palladium-catalyzed cross-coupling reactions provide a versatile and efficient route to assemble the complex molecule with moderate to good yields.

- The choice of ligands and bases in the coupling step significantly affects the reaction efficiency and selectivity.

- Purification by silica gel chromatography is effective but may require optimization depending on scale and impurities.

Chemical Reactions Analysis

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the iodine atom can be replaced by other functional groups using reagents like sodium azide or organolithium compounds.

Scientific Research Applications

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.

Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in neurological pathways, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, potentially leading to therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyrrolidine-1-carboxylate derivatives are listed in the Catalog of Pyridine Compounds (2017). While these analogs feature pyridine rings instead of pyrazole, their substitution patterns and functional groups provide critical points of comparison:

Table 1: Structural Comparison of Pyrrolidine-1-carboxylate Derivatives

Key Comparative Analysis:

Heterocycle Core Pyrazole vs. Pyridine’s larger ring size (6-membered) may confer distinct electronic and steric properties .

Substituent Effects

- Iodine : Present in both the target compound and the 3-iodo-5-methylpyridine analog, iodine’s polarizability and leaving-group ability make it advantageous in metal-catalyzed reactions. However, steric hindrance from the cyclopentyl group in the target compound may slow reactivity compared to the smaller methyl group in the pyridine derivative .

- Bromine and Methoxy : The 5-bromo-3-methoxypyridine analog offers a bromine atom (a common cross-coupling site) and a methoxy electron-withdrawing group (EWG), which could direct regioselectivity in further substitutions .

Linkage Flexibility

- The target compound’s direct C–C bond between pyrazole and pyrrolidine reduces conformational flexibility compared to the ether-linked (yloxy)methyl group in pyridine analogs. This rigidity may influence binding affinity in biological targets or crystallographic packing .

In contrast, pyridine derivatives with smaller substituents (e.g., methyl or methoxy) may exhibit improved pharmacokinetic properties .

Biological Activity

tert-Butyl 3-(1-cyclopentyl-3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a pyrrolidine ring, and a pyrazole moiety. The molecular formula is , with a molecular weight of approximately 431.3 g/mol. This compound has garnered interest in medicinal chemistry due to the biological activities associated with its structural components.

Structural Characteristics

The presence of both pyrrolidine and pyrazole functionalities in the compound suggests potential applications in various therapeutic areas. The iodine substitution may enhance reactivity and biological activity, making it a candidate for further pharmacological studies.

Biological Activity Overview

Compounds containing pyrazole and pyrrolidine structures have been studied for various biological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown cytotoxic effects against several cancer cell lines.

- Anti-inflammatory Properties : Certain derivatives exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases.

- Neuroprotective Effects : Some compounds have been investigated for their neuroprotective properties, indicating potential applications in neurodegenerative disorders.

Synthesis and Pharmacological Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques that allow for precise control over the final product's structure and purity. Research has focused on the pharmacokinetics and pharmacodynamics of this compound to elucidate its therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural features with this compound, highlighting their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(Cyclopentyl)-3-methylpyrazole | Contains a cyclopentyl group and a pyrazole | Known for anti-inflammatory activity |

| tert-butyl 5-(4-chlorophenyl)-1H-pyrazole | Features a chlorophenyl substituent on pyrazole | Exhibits potent antitumor activity |

| 3-(Cyclohexyl)-5-methylpyrazole | Similar pyrazole structure with cyclohexane | Investigated for neuroprotective effects |

The specific biological mechanisms through which this compound exerts its effects are still under investigation. Interaction studies are crucial for understanding how this compound functions biologically. Potential targets include:

- Protein Kinases : Inhibition of specific kinases could lead to reduced cancer cell proliferation.

- Inflammatory Pathways : Modulation of signaling pathways involved in inflammation may provide therapeutic benefits.

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions (e.g., solvent, catalyst, temperature) influence yield and purity?

- Methodological Answer : The synthesis of tert-butyl derivatives often involves multi-step reactions. For example, describes a procedure using DIPEA (diisopropylethylamine) and isobutyl chloroformate for mixed anhydride formation, followed by coupling with amines. For this compound, similar steps may apply:

Cyclopentylpyrazole formation : Cyclopentylamine could react with a halogenated pyrazole precursor under SN2 conditions.

Iodination : Electrophilic iodination (e.g., using N-iodosuccinimide) at the pyrazole’s 3-position under controlled pH ().

Pyrrolidine coupling : A Buchwald-Hartwig amination or Ullmann coupling might link the iodopyrazole to the pyrrolidine-carboxylate scaffold.

-

Key Variables :

-

Solvent polarity (e.g., CH2Cl2 vs. THF) affects reaction kinetics.

-

Catalyst choice (e.g., palladium vs. copper) impacts cross-coupling efficiency.

-

Temperature control (0–20°C vs. reflux) minimizes side reactions ().

- Data Reference :

-

Yield optimization via flash chromatography (59% in ).

Q. How can researchers characterize the stereochemistry and structural integrity of this compound?

- Methodological Answer :

- NMR Analysis :

1H NMR : Look for splitting patterns in the pyrrolidine protons (e.g., δ 3.5–4.5 ppm for N-CH2 groups).

13C NMR : Confirm tert-butyl carbamate (δ ~80 ppm for quaternary C, ~28 ppm for CH3).

- X-ray Crystallography : Resolve stereochemistry (e.g., used crystallography for a similar piperidine-carboxylate).

- IR Spectroscopy : Verify carbonyl stretches (C=O at ~1700 cm⁻¹) and absence of impurities ().

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

- Hazard Mitigation :

Acute Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact ().

Reactivity : Avoid strong oxidizers; store in inert atmospheres ().

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodopyrazole moiety in cross-coupling reactions?

- Methodological Answer :

-

Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states for Suzuki-Miyaura couplings ().

-

Solvent Effects : Simulate solvation energies (e.g., COSMO-RS) to optimize reaction media.

-

Data Validation : Compare computed activation energies with experimental yields ().

- Case Study :

-

A Pd-catalyzed coupling with boronic acids may proceed via oxidative addition at the C-I bond ().

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Methodological Answer :

- Hypothesis Testing :

Impurity Analysis : Use HRMS to identify byproducts (e.g., deiodinated species).

Dynamic Effects : Variable-temperature NMR can reveal conformational exchange (e.g., pyrrolidine ring puckering).

- Comparative Studies : Cross-reference with structurally analogous compounds (e.g., ’s oxadiazole-piperidine derivative).

Q. How can this compound serve as a precursor for targeted drug delivery systems?

- Methodological Answer :

- Functionalization :

Carboxylate Deprotection : Remove tert-butyl group with TFA to expose a free amine for conjugation ().

Iodo Substitution : Replace iodine with bioorthogonal handles (e.g., alkynes for click chemistry).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.